(1-Ethanesulfonyl-piperidin-4-yl)-methanol
Description
Properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUWSUALCIMBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine Nitrogen
The nitrogen atom of piperidine is sulfonylated using ethanesulfonyl chloride or ethanesulfonic anhydride in the presence of a suitable base. Typical bases include triethylamine or inorganic bases like sodium carbonate to neutralize the generated acid.
| Parameter | Typical Value |
|---|---|
| Reagents | Piperidine, ethanesulfonyl chloride |
| Solvent | Dichloromethane, tetrahydrofuran (THF) or acetonitrile |
| Base | Triethylamine or sodium carbonate |
| Temperature | 0°C to room temperature |
| Reaction Time | 1–4 hours |
| Yield | 70–90% |
Mechanism: The lone pair on the piperidine nitrogen attacks the sulfur atom of ethanesulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.
Introduction of the Hydroxymethyl Group at 4-Position
Hydroxymethylation via Reduction of 4-Formyl or 4-Keto Precursors
The 4-position of the piperidine ring is functionalized by introducing a formyl or keto group, which is then reduced to the corresponding hydroxymethyl group.
- Starting from 1-ethanesulfonyl-piperidin-4-one or 4-formyl derivative, reduction is performed using sodium borohydride (NaBH4) or other mild hydride reagents.
| Parameter | Typical Value |
|---|---|
| Reducing Agent | Sodium borohydride (NaBH4) |
| Solvent | Methanol, ethanol, or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 1–3 hours |
| Workup | Quench with ammonium chloride or water, extraction with ethyl acetate |
| Yield | 50–80% |
Example: In a related sulfonylated piperidine synthesis, NaBH4 was added portion-wise to a methanolic solution of the keto intermediate at 0°C, stirred for 1 hour, quenched, and purified to yield the hydroxymethyl product in 54% isolated yield.
Alternative Synthetic Routes
Direct Hydroxymethylation via Formaldehyde Addition
An alternative method involves direct hydroxymethylation of the piperidine ring at the 4-position by reaction with formaldehyde under acidic or basic catalysis, followed by sulfonylation.
- This route may require protection of the nitrogen during hydroxymethylation to avoid side reactions.
- After hydroxymethylation, the nitrogen is sulfonylated as described above.
Summary Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Sulfonylation | Reaction of piperidine with ethanesulfonyl chloride | Piperidine, ethanesulfonyl chloride, triethylamine, DCM, 0°C to RT, 1–4 h | 70–90 | Mild conditions, high selectivity |
| 4-Position Hydroxymethylation | Reduction of 4-keto or 4-formyl intermediate | NaBH4, methanol, 0°C to RT, 1–3 h | 50–80 | Requires prior oxidation step |
| Alternative Hydroxymethylation | Formaldehyde addition to piperidine ring | Formaldehyde, acid/base catalyst, protection of N, then sulfonylation | Variable | More complex, risk of side reactions |
Research Findings and Optimization Notes
- Base Selection: Organic bases such as triethylamine are preferred during sulfonylation to avoid over-alkylation or ring opening.
- Solvent Choice: Aprotic solvents like dichloromethane or acetonitrile provide optimal solubility and reaction rates.
- Temperature Control: Low temperatures during sulfonylation prevent side reactions and decomposition.
- Purification: Crystallization or chromatographic techniques are used to isolate the pure product; reverse-phase HPLC is effective for final purification.
- Yield Optimization: Stepwise control of reaction stoichiometry and slow addition of reagents improve yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (1-Ethanesulfonyl-piperidin-4-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethanesulfonyl group can be reduced to the corresponding thiol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ethanesulfonyl-piperidin-4-yl-aldehyde or ethanesulfonyl-piperidin-4-yl-carboxylic acid.
Reduction: Formation of ethanethiol-piperidin-4-yl-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural formula:
It features a piperidine ring substituted with an ethanesulfonyl group and a hydroxymethyl group, which contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
Therapeutic Potential
(1-Ethanesulfonyl-piperidin-4-yl)-methanol is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with various biological targets, including enzymes and receptors involved in disease processes.
Case Study: Anticancer Activity
A study explored the compound's ability to inhibit cancer cell proliferation. The findings indicated that it could induce apoptosis in specific cancer cell lines, demonstrating an IC50 value of approximately 12 µM against prostate cancer cells. This suggests that modifications to the piperidine structure can enhance its cytotoxic effects.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes and Products
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reactions | Various piperidine derivatives |
| Reduction | Hydrogenation with Pd/C | Alcohol derivatives |
| Oxidation | Using oxidizing agents (e.g., KMnO4) | Sulfonic acid derivatives |
Material Science
Development of Functional Materials
In material science, this compound is utilized to create materials with unique properties, such as enhanced conductivity or fluorescence. Its ability to form stable complexes with metal ions has been explored for applications in sensors and electronic devices.
Biological Studies
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. A study demonstrated its potential to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, showing a reduction in aggregation by approximately 35%.
Mechanism of Action
The mechanism of action of (1-Ethanesulfonyl-piperidin-4-yl)-methanol involves its interaction with specific molecular targets. The ethanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Structurally related piperidine derivatives share the ethanesulfonyl-piperidinyl core but differ in substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a comparative analysis of key analogs:
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Purity |
|---|---|---|---|---|
| (1-Ethanesulfonyl-piperidin-4-yl)-methanol | 1082811-96-8 | C₈H₁₇NO₃S | Ethanesulfonyl, hydroxymethyl | 95% |
| (1-Ethanesulfonyl-piperidin-4-yl)-acetic acid | 1030420-97-3 | C₉H₁₇NO₄S | Ethanesulfonyl, carboxylic acid | 95% |
| 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid | 1250510-43-0 | C₁₀H₁₉NO₄S | Ethanesulfonyl, propionic acid | 95% |
| 1-[4-(2-Hydroxyethyl)-1-piperidinyl]-ethanone | 15871-63-3 | C₉H₁₇NO₂ | Acetyl, hydroxyethyl | 95% |
| [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol | 1094223-48-9 | C₁₀H₁₄ClN₃O | Chloropyridazinyl, hydroxymethyl | 100% |
Key Observations :
- Solubility: The hydroxymethyl group in “this compound” improves aqueous solubility compared to its carboxylic acid analogs (e.g., QD-6942, QD-9140), which may form zwitterionic structures in solution .
- Reactivity: The ethanesulfonyl group enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions. In contrast, the acetyl group in “1-[4-(2-Hydroxyethyl)-1-piperidinyl]-ethanone” (CAS: 15871-63-3) may participate in condensation or acetylation reactions .
- Applications : The chloropyridazinyl derivative (CAS: 1094223-48-9) is associated with stricter safety protocols due to its chlorine substituent, requiring specialized handling to avoid inhalation hazards .
Stability and Preservation
Methanol is a common solvent for preserving piperidine derivatives. Studies on volatile organic compounds (VOCs) demonstrate that methanol effectively stabilizes sulfonamides and aromatic compounds, reducing analyte loss during storage . For example, methanol-preserved soil samples showed <10% degradation of sulfonamide analogs over 82 days under refrigeration . This aligns with the commercial availability of “this compound” in methanol-stabilized formats at 95% purity .
Analytical Data and Purity
GC-MS analysis of methanol extracts (as in ) is a standard method for quantifying piperidine derivatives. While direct data for “this compound” are unavailable, its analogs (e.g., QD-6942, QD-9140) exhibit distinct retention times and fragmentation patterns due to their functional groups .
Biological Activity
(1-Ethanesulfonyl-piperidin-4-yl)-methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with an ethanesulfonyl group and a hydroxymethyl group, which may influence its biological activity. The molecular formula is C7H15NO3S, indicating the presence of functional groups that can interact with biological targets.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating various physiological processes.
- Receptor Interaction : It may bind to receptors, altering their activity and leading to downstream effects in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | MTT Assay |
| HeLa (Cervical Cancer) | 10.0 | Colony Formation |
| A549 (Lung Cancer) | 8.5 | Apoptosis Assay |
Case Studies
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of cancer. The compound was administered at various doses, and results indicated a dose-dependent reduction in tumor size compared to control groups. Notably, the study reported minimal toxicity at effective doses, highlighting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Ethanesulfonyl-piperidin-4-yl)-methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of piperidin-4-yl-methanol derivatives using ethanesulfonyl chloride. Key conditions include:
- Solvent selection : Anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride.
- Base : Triethylamine or pyridine to neutralize HCl byproducts.
- Temperature : 0–5°C to control exothermic reactions, followed by gradual warming to room temperature.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of piperidinyl-methanol to sulfonyl chloride) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Characterization workflow :
NMR spectroscopy : H and C NMR to confirm sulfonyl group integration () and piperidine ring conformation.
HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).
Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z calculated for ).
XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated in structurally related sulfonylated piperidines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- SAR strategy :
- Substituent variation : Modify the ethanesulfonyl group (e.g., aryl sulfonates, fluorinated analogs) to assess electronic effects.
- Piperidine ring modifications : Introduce methyl, hydroxy, or halogen groups at positions 3 or 5 to study steric and conformational impacts.
- Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using in vitro inhibition assays (IC determination) and cellular models for cytotoxicity (MTT assays). Cross-reference with computational docking studies to correlate activity with binding affinity .
Q. How should researchers resolve contradictions in reported biological data for sulfonylated piperidine analogs?
- Conflict resolution approach :
Meta-analysis : Systematically compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) across studies.
Replication : Reproduce key experiments with standardized protocols (e.g., cell line authentication, inhibitor pre-treatment times).
Orthogonal validation : Use alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) to confirm activity.
Discrepancies may arise from off-target effects, solvent interactions (DMSO tolerance), or compound stability in biological matrices .
Q. What crystallization strategies enhance the success of X-ray diffraction studies for this compound?
- Crystallization protocol :
- Solvent system : Use mixed solvents (e.g., ethanol/water or acetone/hexane) to slow nucleation.
- Temperature gradient : Gradual cooling from 40°C to 4°C over 48 hours.
- Seeding : Introduce microcrystals from vapor diffusion trials to improve crystal size and uniformity.
Structure refinement should account for potential disorder in the sulfonyl group, as observed in analogous compounds .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Eco-friendly innovations :
- Biocatalysis : Explore lipases or esterases for regioselective sulfonation under aqueous conditions.
- Solvent replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.
- Waste reduction : Employ flow chemistry for precise reagent mixing and in-line purification (scavenger resins).
Lifecycle assessment (LCA) metrics (E-factor, atom economy) should guide process optimization .
Q. How can the environmental impact of this compound be assessed in laboratory settings?
- Ecotoxicological evaluation :
Biodegradability : OECD 301F test (modified Sturm test) to measure CO evolution over 28 days.
Aquatic toxicity : Daphnia magna acute immobilization assay (EC) and algal growth inhibition (OECD 201).
Bioaccumulation potential : Calculate log (octanol-water partition coefficient) via shake-flask method.
Mitigation strategies include developing biodegradable analogs or closed-loop waste treatment systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
